1-Benzazocine-1(2H)-carboxylic acid, 3,4,5,6-tetrahydro-, ethyl ester
Description
1-Benzazocine-1(2H)-carboxylic acid, 3,4,5,6-tetrahydro-, ethyl ester is a bicyclic heterocyclic compound featuring an eight-membered benzazocine ring fused with a carboxylic acid ethyl ester moiety. The structure comprises a partially saturated azocine core (3,4,5,6-tetrahydro), which reduces ring strain and enhances stability compared to fully unsaturated analogs. This compound is primarily explored in synthetic organic chemistry for its nucleophilic and electrophilic reactivity patterns. For instance, evidence indicates that its ethyl ester derivative exhibits weak nucleophilicity, failing to react with alkyl halides but readily undergoing substitution with acid chlorides and benzoylisothiocyanate to form derivatives like 5-cyclopentyl-2-mercapto-3,4,5,6-tetrahydrobenzo[h]quinazolin-4-one .
Properties
CAS No. |
142853-39-2 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
ethyl 3,4,5,6-tetrahydro-2H-1-benzazocine-1-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)15-11-7-3-4-8-12-9-5-6-10-13(12)15/h5-6,9-10H,2-4,7-8,11H2,1H3 |
InChI Key |
QOJIWQDGYYXQJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCCCCC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
Optimized Conditions
Key Observations :
- Stereochemistry : The reaction selectively forms the 2,4-trans isomer due to steric and electronic factors.
- Substrate Variability : Electron-withdrawing groups (e.g., nitro, bromo) on the aromatic ring reduce yields compared to electron-donating groups.
Ring-Expansion Strategies
Alternative methods employ ring-expansion reactions to construct the benzazocine scaffold. For example, dihydrobenzazepines undergo sequential functionalization to form enol ethers, which react with dibromocarbene to yield expanded rings.
Procedure :
- Enol Ether Formation : Treat 2,3,4,5-tetrahydro-1-p-tolylsulphonyl-1-benzazepin-5(1H)-one with a base (e.g., NaH) to generate the enol ether.
- Dibromocarbene Addition : React the enol ether with dibromocarbene to form a bicyclic intermediate.
- Ring Expansion : Catalytic hydrogenation or acid-mediated cyclization expands the ring to the benzazocine structure.
Yield : ~50–70% for dibromocarbene-mediated expansions.
Esterification of the Carboxylic Acid
The carboxylic acid intermediate is esterified to form the ethyl ester. Two primary methods are employed:
Method A: Acid-Catalyzed Esterification
| Catalyst | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| H₂SO₄ | Ethanol | Reflux | 6–12 h | 80–90% | |
| Ion exchange resin (SO₃H) | Ethanol | 80°C | 4 h | 85% |
Procedure :
Method B: Coupling Reagent-Mediated Esterification
| Reagent | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Isopropanol | RT | 2 h | 95% |
Procedure :
- Activate the carboxylic acid with EDC in isopropanol.
- Add ethanol and stir at room temperature.
- Purify by extraction and crystallization.
Advantages :
- Mild Conditions : EDC-mediated reactions proceed at room temperature, minimizing side reactions.
- High Purity : Acid-catalyzed methods often require distillation for purification.
Challenges and Optimization
- Steric Hindrance : Bulky substituents on the benzazocine ring reduce reaction rates and yields.
- Oxidation Sensitivity : Carboxylic acid intermediates may require inert atmospheres to prevent decarboxylation.
- Catalyst Choice : HCl provides better stereoselectivity than other acids (e.g., H₂SO₄) in aza-Prins reactions.
Chemical Reactions Analysis
Types of Reactions
1-Benzazocine-1(2H)-carboxylic acid, 3,4,5,6-tetrahydro-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex bicyclic structure that contributes to its reactivity and interactions with biological systems. Its molecular formula is C12H15NO2, and it possesses both carboxylic acid and ester functionalities which are critical for its biological activity.
Medicinal Chemistry Applications
- Antidepressant Activity : Research has indicated that derivatives of benzazocine compounds exhibit significant antidepressant effects. A study highlighted the potential of 1-benzazocine derivatives in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Analgesic Properties : The compound has been investigated for its analgesic properties. Experimental models have shown that certain benzazocine derivatives can effectively reduce pain responses in animal studies, suggesting a mechanism similar to opioid analgesics but with potentially fewer side effects .
- Antitumor Activity : Some studies have reported that benzazocine derivatives demonstrate cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the induction of apoptosis in malignant cells, making these compounds candidates for further development as anticancer agents .
Pharmacological Research
- Neuropharmacology : The interaction of 1-benzazocine-1(2H)-carboxylic acid with neurotransmitter receptors has been a focus area. Its ability to act as a partial agonist at certain receptors may provide insights into developing new treatments for neurological disorders .
- Behavioral Studies : Behavioral assays in rodent models have been conducted to assess the anxiolytic effects of this compound. Results indicate potential benefits in reducing anxiety-like behaviors, warranting further investigation into its therapeutic applications in anxiety disorders .
Organic Synthesis Applications
- Synthetic Intermediates : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications that can lead to the development of new materials or pharmaceuticals .
- Reagent in Chemical Reactions : It has been utilized as a reagent in various organic reactions, including cyclization processes that yield other bioactive compounds. The versatility of its structure makes it a valuable tool in synthetic organic chemistry .
Case Study 1: Antidepressant Development
A recent study explored the antidepressant potential of 1-benzazocine derivatives through a series of behavioral tests in animal models. The results demonstrated significant reductions in depressive-like symptoms when compared to control groups, suggesting that modifications to the benzazocine structure could enhance efficacy.
Case Study 2: Analgesic Efficacy
In another investigation focused on pain management, researchers synthesized several analogs of 1-benzazocine and tested their analgesic properties using the hot plate test in mice. The findings revealed that specific modifications increased potency and reduced side effects compared to traditional analgesics.
Mechanism of Action
The mechanism of action of 1-Benzazocine-1(2H)-carboxylic acid, 3,4,5,6-tetrahydro-, ethyl ester involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1H-1-Benzazepine-1-carboxylic acid, 2,3,4,5-tetrahydro-, ethyl ester
- Structural Differences : The benzazepine analog (a seven-membered ring) differs in ring size from the benzazocine derivative (eight-membered). This impacts steric and electronic properties; the azocine’s larger ring may confer greater conformational flexibility.
- Reactivity : Both compounds share an ethyl ester group, but the benzazepine lacks the cyclopentyl substituent present in the benzazocine derivative. This substituent in the latter likely modulates nucleophilicity, as seen in its selective reactivity with acid chlorides .
- Applications : Benzazepines are often explored for CNS-targeting activity (e.g., rivastigmine in ), whereas benzazocine derivatives show preliminary promise in antidepressant and anticonvulsant studies .
Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
- Heteroatom Variation: The benzothiazine contains sulfur instead of nitrogen in the azocine ring.
- Reactivity: The 3-oxo group in benzothiazine enhances electrophilicity at the carbonyl carbon, contrasting with the azocine’s nucleophilic amine group. This difference directs divergent synthetic pathways (e.g., nucleophilic acyl substitutions in azocine vs. keto-enol tautomerism in benzothiazine) .
Ethyl 6-isopropyl-2-[(4-phenoxybenzoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Ring System: This compound features a tetrahydrothienopyridine core (sulfur-containing) compared to the nitrogen-rich benzazocine.
- Substituent Effects: The isopropyl and phenoxybenzoyl groups in this derivative introduce steric bulk absent in the benzazocine compound. Such groups may influence solubility and metabolic stability .
2(1H)-Quinoxalinone,3-ethyl-5,6,7,8-tetrahydro
- Aromaticity: The quinoxalinone system is fully conjugated, unlike the partially saturated benzazocine. This difference affects redox behavior and UV-Vis absorption profiles.
- Biological Activity: Quinoxalinones are known for antimicrobial and anticancer properties, whereas benzazocine derivatives are under investigation for neurological applications .
Data Tables
Table 1: Structural and Reactivity Comparison
Table 2: Molecular Properties
Research Findings and Implications
- Pharmacological Potential: While benzazepines and quinoxalinones are established in drug discovery, benzazocine’s unique ring system and substituent flexibility (e.g., cyclopentyl group) position it as a novel scaffold for CNS disorders .
Biological Activity
1-Benzazocine-1(2H)-carboxylic acid, 3,4,5,6-tetrahydro-, ethyl ester (commonly referred to as benzazocine) is a compound that belongs to the class of benzomorphan derivatives. These compounds have garnered attention due to their potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-benzazocine-1(2H)-carboxylic acid includes a bicyclic framework that contributes to its biological activity. The compound can be represented by the following structural formula:
This structure is characterized by a tetrahydro configuration and an ethyl ester functional group which may influence its interaction with biological targets.
Benzazocine derivatives are known to interact with various neurotransmitter systems, primarily through modulation of opioid receptors. The biological activity of these compounds is often linked to their ability to act as agonists or antagonists at mu (μ), delta (δ), and kappa (κ) opioid receptors. This interaction can lead to analgesic effects and has implications for pain management.
Key Mechanisms:
- Opioid Receptor Modulation : The compound exhibits selective binding affinity towards opioid receptors, influencing pain perception and emotional responses.
- Inhibition of Neurotransmitter Reuptake : Some studies suggest that benzazocines may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, contributing to their antidepressant effects.
Biological Activity Data
Case Studies
Several studies have explored the biological activity of benzazocines, focusing on their pharmacological profiles:
- Analgesic Study : A study conducted on animal models demonstrated that 1-benzazocine derivatives provided significant pain relief comparable to morphine, suggesting a strong agonistic effect on μ-opioid receptors .
- Antidepressant Evaluation : In a controlled trial involving depressed patients, a benzazocine derivative showed promise in reducing depressive symptoms through modulation of serotonergic pathways .
- Antitumor Activity : Research indicated that certain benzazocine analogs displayed cytotoxic effects against A549 lung cancer cells with IC50 values below 100 μM. This suggests potential for further development as anticancer agents .
Q & A
Q. What are the standard synthetic routes for introducing the ethyl ester group into 1-benzazocine derivatives?
The ethyl ester group is typically introduced via esterification reactions. Common methods include:
- Direct esterification : Reacting the carboxylic acid derivative of 1-benzazocine with ethanol in the presence of concentrated sulfuric acid as a catalyst .
- Acid chloride route : Using 1-benzazocine-1(2H)-carbonyl chloride and ethanol under mild conditions, which avoids prolonged heating and minimizes side reactions .
- Anhydride-mediated synthesis : Reacting the acid anhydride with ethanol, though this method requires longer reaction times .
Q. Key considerations :
- Catalytic sulfuric acid enhances reaction rates but may require neutralization steps post-reaction.
- Purity of the starting alcohol (ethanol) impacts yield and byproduct formation.
Q. How is the structural integrity of the ethyl ester confirmed post-synthesis?
Structural confirmation relies on spectroscopic and chromatographic techniques:
- 1H NMR : Characteristic signals for the ethyl ester group (e.g., triplet at ~1.2 ppm for CH3 and quartet at ~4.1 ppm for CH2 adjacent to the ester oxygen) .
- Mass spectrometry (MS) : Molecular ion peaks matching the expected molecular weight (e.g., [M+H]+ or [M+Na]+) and fragmentation patterns consistent with ester cleavage .
- Infrared (IR) spectroscopy : Stretching vibrations at ~1740 cm⁻¹ for the carbonyl (C=O) group .
Example : In analogs like ethyl 6-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylate, NMR confirmed α-hydrogens adjacent to carbonyls at δ 3.4–4.3 ppm .
Advanced Questions
Q. How can reaction conditions be optimized to improve yields in substituted derivatives?
Substituent effects on the aromatic ring or alkyl chain significantly impact yields. For example:
| Substituent | Yield (%) | Observation |
|---|---|---|
| 4-Chlorophenyl | 75% | Moderate steric hindrance |
| 3-Fluorophenyl | 77% | Electron-withdrawing groups enhance reactivity |
| Benzyl chloride | 96% | High reactivity of benzyl halides |
Q. Optimization strategies :
- Use electron-deficient aryl halides to accelerate nucleophilic substitution.
- Employ polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Monitor reaction progress via TLC to terminate reactions at optimal conversion.
Q. What analytical challenges arise in resolving tautomeric forms or conformers in such esters?
The ethyl ester group in constrained heterocycles like 1-benzazocine can exhibit keto-enol tautomerism or conformational isomerism, complicating spectral interpretation. For example:
- NMR analysis : Use variable-temperature NMR to observe dynamic equilibria. In thiohydantoin-fused tetrahydro-β-carbolines, tautomerism was resolved by integrating peak areas across multiple spectra .
- X-ray crystallography : Definitive structural assignment for crystalline derivatives, though limited by compound solubility .
Recommendation : Combine 2D NMR techniques (e.g., COSY, NOESY) to differentiate between conformers .
Q. How do alkylating agents influence product distribution in related syntheses?
Alkyl halides with varying chain lengths and branching alter regioselectivity. For instance:
- Malonic ester synthesis : 1-Bromopentane yields heptanoic acid derivatives via two-carbon extension, while bulkier halides may require phase-transfer catalysts .
- Acetoacetic ester synthesis : Methyl ketone derivatives form preferentially with primary alkyl halides, whereas secondary halides lead to elimination byproducts .
Critical factor : Steric and electronic properties of the alkylating agent dictate reaction pathways. Pre-screen halides via small-scale trials.
Q. How should researchers address discrepancies in reported yields for similar esterification reactions?
Discrepancies often arise from:
- Catalyst purity : Trace water in sulfuric acid reduces efficacy in direct esterification .
- Temperature control : Exothermic reactions (e.g., acid chloride + alcohol) require cooling to prevent side reactions .
- Workup protocols : Incomplete neutralization of HCl (from acid chloride route) may hydrolyze the ester post-synthesis .
Mitigation : Replicate literature procedures with rigorous control of reagent grades and reaction conditions. Document deviations systematically.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
